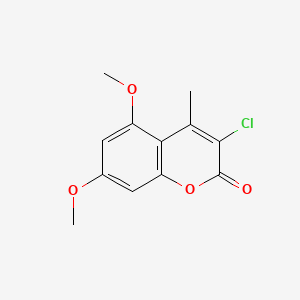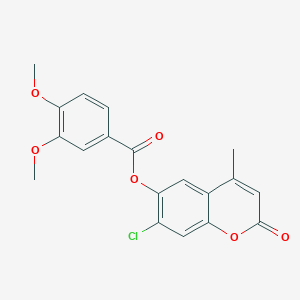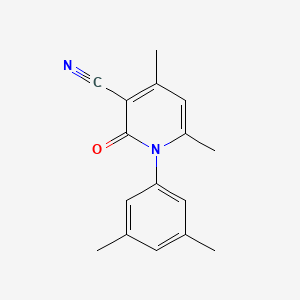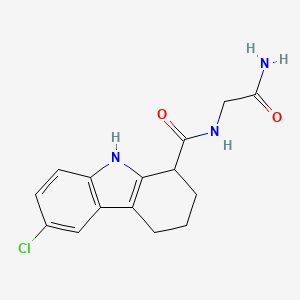![molecular formula C37H51NO4 B14948199 2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE is a complex organic compound characterized by multiple tert-butyl groups and a cyclohexadienone core. This compound is notable for its steric hindrance and unique reactivity patterns, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Hydroxybenzyl Intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents to form the hydroxybenzyl intermediate.
Cyclohexadienone Formation: The hydroxybenzyl intermediate is then reacted with a dimethoxyphenyl compound under specific conditions to form the cyclohexadienone core.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The tert-butyl groups can participate in substitution reactions, although steric hindrance may limit reactivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted cyclohexadienones .
Wissenschaftliche Forschungsanwendungen
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steric effects.
Biology: Investigated for its potential antibacterial properties and interactions with biological molecules.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity, affecting various biochemical pathways . The imino group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-DI(TERT-BUTYL)PYRIDINE: Shares the tert-butyl groups but has a different core structure.
3,5-DI-TERT-BUTYL-2-HYDROXYBENZALDEHYDE: Structurally related but lacks the cyclohexadienone core.
1-BROMO-3,5-DI-TERT-BUTYLBENZENE: Contains tert-butyl groups but differs in functional groups and reactivity.
Uniqueness
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE is unique due to its combination of steric hindrance, multiple functional groups, and complex reactivity patterns. This makes it a valuable compound for studying steric effects and developing new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C37H51NO4 |
|---|---|
Molekulargewicht |
573.8 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4,5-dimethoxyphenyl]iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C37H51NO4/c1-34(2,3)25-16-22(17-26(32(25)39)35(4,5)6)15-23-18-30(41-13)31(42-14)21-29(23)38-24-19-27(36(7,8)9)33(40)28(20-24)37(10,11)12/h16-21,39H,15H2,1-14H3 |
InChI-Schlüssel |
ZYBUWRFKULWIBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C=C2N=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
![2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14948132.png)
![1-({[(2E)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]amino}oxy)ethanone](/img/structure/B14948133.png)

![ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(2,4-dimethylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948152.png)
![2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14948157.png)
![Bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B14948158.png)


![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)
![ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B14948187.png)

![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
